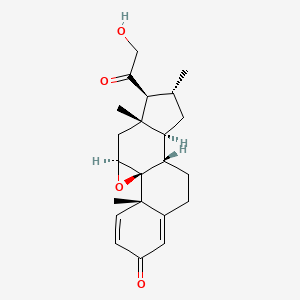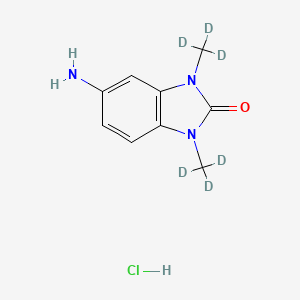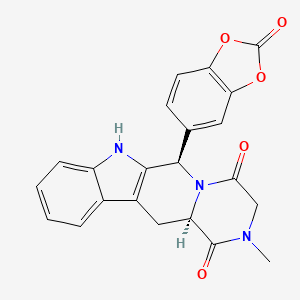
Clofedanol-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofedanol-d5 Hydrochloride is a deuterated form of Clofedanol Hydrochloride, a centrally acting cough suppressant. This compound is used primarily in the treatment of dry cough and exhibits local anesthetic, antispasmodic, and antihistamine properties. The deuterated version, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Clofedanol-d5 Hydrochloride involves several key steps:
Mannich Reaction: In the presence of an acid catalyst, o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride undergo a Mannich reaction in an organic solvent to form 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.
Neutralization Reaction: The hydrochloride is then neutralized with an alkali to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone.
Addition Reaction: This intermediate reacts with phenyl lithium in an organic solvent to yield Clofedanol.
Hydrochloride Formation: Finally, Clofedanol is reacted with hydrochloric acid to form Clofedanol Hydrochloride.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process emphasizes safety, efficiency, and control to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Clofedanol-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand drug metabolism.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to develop better therapeutic agents.
Industry: Utilized in the development of new cough suppressants and antihistamines.
Mechanism of Action
Clofedanol-d5 Hydrochloride exerts its effects by suppressing the cough reflex through a direct action on the cough center in the medulla of the brain. It also acts as a histamine H1 receptor antagonist, providing antihistamine effects. The compound’s local anesthetic properties contribute to its ability to relieve cough and throat irritation .
Comparison with Similar Compounds
Dextromethorphan: Another centrally acting cough suppressant with a different mechanism of action, primarily acting on sigma-1 receptors.
Diphenhydramine: An antihistamine with sedative properties, also used as a cough suppressant.
Codeine: An opioid cough suppressant with a higher potential for abuse and side effects.
Uniqueness: Clofedanol-d5 Hydrochloride is unique due to its combination of local anesthetic, antispasmodic, and antihistamine properties. Its deuterated form allows for detailed metabolic and pharmacokinetic studies, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H/i3D,4D,5D,8D,9D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGSFNHCFFAJPO-HIBBSUKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C)C)(C2=CC=CC=C2Cl)O)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)


![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)



![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)



